molecular formula C14H8F3NO2 B3138280 3-Cyano-6-hydroxy-3'-(trifluoromethoxy)biphenyl CAS No. 450843-10-4

3-Cyano-6-hydroxy-3'-(trifluoromethoxy)biphenyl

Cat. No.: B3138280
CAS No.: 450843-10-4
M. Wt: 279.21 g/mol
InChI Key: MWURHPVQJMVBDI-UHFFFAOYSA-N
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Description

3-Cyano-6-hydroxy-3’-(trifluoromethoxy)biphenyl is a complex organic compound characterized by the presence of a cyano group, a hydroxy group, and a trifluoromethoxy group attached to a biphenyl structure

Mechanism of Action

Target of Action

It’s often involved in Suzuki–Miyaura coupling reactions, a type of carbon–carbon bond-forming reaction .

Mode of Action

The mode of action of 3-Cyano-6-hydroxy-3’-(trifluoromethoxy)biphenyl is likely related to its role in Suzuki–Miyaura coupling reactions. In these reactions, the compound may participate in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. .

Biochemical Pathways

The biochemical pathways affected by 3-Cyano-6-hydroxy-3’-(trifluoromethoxy)biphenyl are likely related to its role in Suzuki–Miyaura coupling reactions. These reactions are a type of carbon–carbon bond-forming reaction, which can lead to the formation of complex organic compounds . Additionally, the compound might be involved in the protodeboronation of pinacol boronic esters, a process that can lead to the formal anti-Markovnikov hydromethylation of alkenes .

Action Environment

The action, efficacy, and stability of 3-Cyano-6-hydroxy-3’-(trifluoromethoxy)biphenyl can be influenced by various environmental factors. For instance, the success of Suzuki–Miyaura coupling reactions, in which the compound is often involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Therefore, the compound’s action may be influenced by factors such as temperature, pH, and the presence of other chemical reagents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-6-hydroxy-3’-(trifluoromethoxy)biphenyl typically involves multiple steps, including the introduction of the cyano, hydroxy, and trifluoromethoxy groups onto the biphenyl core. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the concentration of reactants. The use of advanced purification techniques such as chromatography and recrystallization is also common to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-6-hydroxy-3’-(trifluoromethoxy)biphenyl can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the cyano group may produce an amine.

Scientific Research Applications

3-Cyano-6-hydroxy-3’-(trifluoromethoxy)biphenyl has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3-Cyano-6-hydroxybiphenyl: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.

    3-Cyano-3’-(trifluoromethoxy)biphenyl: Lacks the hydroxy group, affecting its hydrogen bonding capabilities.

    6-Hydroxy-3’-(trifluoromethoxy)biphenyl: Lacks the cyano group, altering its electron-withdrawing effects.

Uniqueness

3-Cyano-6-hydroxy-3’-(trifluoromethoxy)biphenyl is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoromethoxy group enhances its lipophilicity and metabolic stability, making it a valuable compound in various applications .

Properties

IUPAC Name

4-hydroxy-3-[3-(trifluoromethoxy)phenyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO2/c15-14(16,17)20-11-3-1-2-10(7-11)12-6-9(8-18)4-5-13(12)19/h1-7,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWURHPVQJMVBDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=CC(=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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